molecular formula C18H21BrN2O5 B11161561 2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-morpholinoethyl)acetamide

2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-morpholinoethyl)acetamide

Cat. No.: B11161561
M. Wt: 425.3 g/mol
InChI Key: IIYJNEKXXZGTDT-UHFFFAOYSA-N
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Description

2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 3-bromo-4-methylcoumarin with N-(2-aminoethyl)morpholine in the presence of suitable reagents and solvents. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives with potential biological activities. These products are characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. It can also modulate inflammatory pathways and induce apoptosis in cancer cells through various signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of the bromine atom and the morpholine moiety, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C18H21BrN2O5

Molecular Weight

425.3 g/mol

IUPAC Name

2-(3-bromo-4-methyl-2-oxochromen-7-yl)oxy-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C18H21BrN2O5/c1-12-14-3-2-13(10-15(14)26-18(23)17(12)19)25-11-16(22)20-4-5-21-6-8-24-9-7-21/h2-3,10H,4-9,11H2,1H3,(H,20,22)

InChI Key

IIYJNEKXXZGTDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCN3CCOCC3)Br

Origin of Product

United States

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